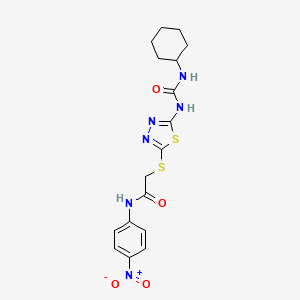

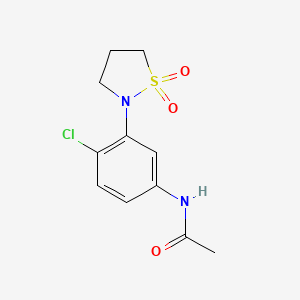

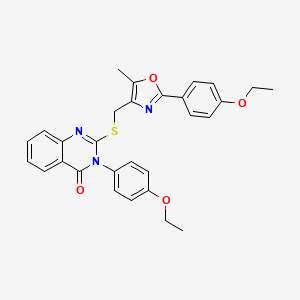

![molecular formula C18H16F3NO3 B2402879 2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate CAS No. 1294714-08-1](/img/structure/B2402879.png)

2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fungicidal Activity

This compound has been found to have significant fungicidal activity. It has been used in the synthesis of a series of 2-substituted phenyl-2-oxo-, 2-hydroxy- and 2-acyloxyethylsulfonamides, which have shown high fungicidal activities . These compounds could be used as lead compounds for further developing novel fungicidal compounds against Botrytis cinerea .

Control of Phytophthora capsici Leonian and Fusarium graminearum Schw

Nearly all compounds III, which include “2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate”, showed excellent fungicidal activity against Phytophthora capsici Leonian and Fusarium graminearum Schw .

Antimicrobial Potential

Some derivatives of this compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antimicrobial agents.

Physiochemical Characteristics Alteration

The inclusion of the CF3 group in an organic compound can significantly alter a plethora of physiochemical characteristics . This leads to improved effectiveness, specificity, solubility in fats, absorption by the body, resistance to metabolism, electrical charge, ability to pass through membranes, polarity, and durability of C–F bond compared to C–H bond .

Bioisostere for Chlorine, Methyl, or Nitro Groups

The trifluoromethyl group is utilized as a bioisostere for chlorine, methyl, or nitro groups in the development of new medications . This means that it can replace these groups in a molecule while maintaining similar physical or chemical properties.

Drug Development

Numerous successful drugs have capitalized on the benefits of incorporating the trifluoromethyl group into their chemical makeup . This suggests that “2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate” could potentially be used in the development of new drugs.

Future Directions

There are potential future directions for research into “2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate”. For example, a related compound, “2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate”, has been identified . Additionally, research into the N, S-difunctionalization of triazoles with trifluoromethyl-β-diketones has led to the synthesis of DNA targeting agents . These could provide avenues for future research into “2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate” and related compounds.

properties

IUPAC Name |

[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl] 2-(4-methylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3/c1-12-2-4-13(5-3-12)10-17(24)25-11-16(23)22-15-8-6-14(7-9-15)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGXVOSAKHYCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

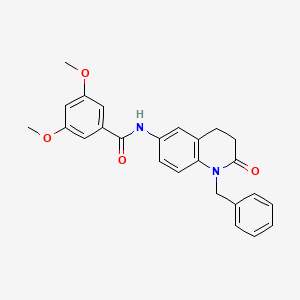

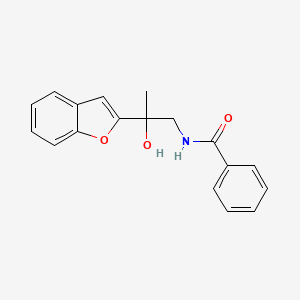

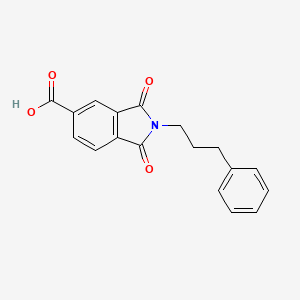

![N-(1,3-benzodioxol-5-ylmethyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2402804.png)

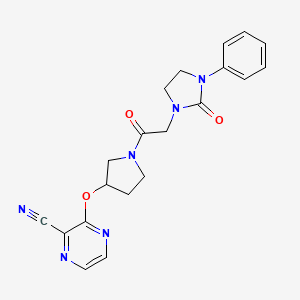

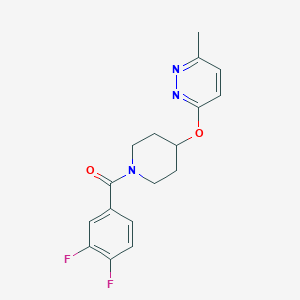

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)

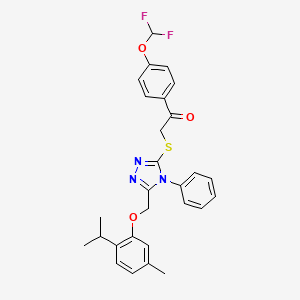

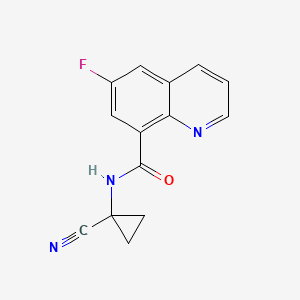

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)